N-(2,3,4,5,6-pentachlorophenyl)propanamide
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Overview
Description
N-(2,3,4,5,6-pentachlorophenyl)propanamide is an organic compound characterized by the presence of a pentachlorophenyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentachlorophenyl)propanamide typically involves the reaction of 2,3,4,5,6-pentachlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-pentachlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorobenzoic acid.
Reduction: Formation of N-(2,3,4,5,6-pentachlorophenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3,4,5,6-pentachlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar structure but lacking the pentachlorophenyl group.
N-(2,3,4,5,6-pentachlorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
N-(2,3,4,5,6-pentachlorophenyl)propanamide is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs .
Properties
CAS No. |
26320-51-4 |
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Molecular Formula |
C9H6Cl5NO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)propanamide |
InChI |
InChI=1S/C9H6Cl5NO/c1-2-3(16)15-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3,(H,15,16) |
InChI Key |
OMSGEEQLINZZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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